N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

ACAT inhibition hypercholesterolemia tetrazole SAR

Researchers and procurement managers often face variability in sulfonamide-tetrazole isomers, leading to failed target engagement. This exact para-substituted tetrazol-1-yl benzenesulfonamide scaffold provides a validated starting point for ACAT inhibitor development. - Sub-micromolar ACAT potency; 73% plasma cholesterol reduction at 50 mg/kg in vivo - Nanomolar hCA IX/XII inhibition for anticancer probe design - 830-fold selectivity for thrombin over trypsin, reducing off-target risk - Immediate supply for lead optimization and chemical probe synthesis

Molecular Formula C13H11N5O2S
Molecular Weight 301.33 g/mol
Cat. No. B5251711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Molecular FormulaC13H11N5O2S
Molecular Weight301.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=NN=N3
InChIInChI=1S/C13H11N5O2S/c19-21(20,13-4-2-1-3-5-13)15-11-6-8-12(9-7-11)18-10-14-16-17-18/h1-10,15H
InChIKeySCBQPFPPRHJAHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide: Structure & Sourcing


N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a synthetic small molecule belonging to the sulfonamide class, distinguished by a 1H-tetrazol-1-yl group at the para position of the aniline ring [1]. The tetrazole moiety serves as a carboxylic acid bioisostere, enhancing metabolic stability and target-binding affinity relative to non-heterocyclic sulfonamide analogs [2]. Its molecular formula is C13H11N5O2S, with a molecular weight of approximately 301.33 g/mol .

Scaffold
Para-substituted tetrazol-1-yl benzenesulfonamide for bioisostere research
Mechanism Fit
Tetrazole ring as carboxylic acid bioisostere supports target-binding and metabolic stability studies
Pathway Context
Tool compound for ACAT, carbonic anhydrase, or thrombin inhibition assay development

N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide: Generic Substitution Risks


In-class sulfonamide tetrazoles are not interchangeable due to significant variation in substitution patterns that dictate target selectivity and potency. For instance, the position of the tetrazole ring (1- vs. 2-substitution) and the nature of the aryl group (phenyl vs. substituted phenyl) dramatically alter inhibitory activity against enzymes such as ACAT and carbonic anhydrase [1]. Even a simple positional isomer shift from para to meta substitution can result in distinct binding conformations and activity profiles [2]. Consequently, generic substitution without verification of the exact para-substituted tetrazol-1-yl benzenesulfonamide scaffold risks procurement of a compound with markedly different biological and physicochemical properties.

Tetrazole regioisomer (1H vs 2H) may shift enzyme inhibition profile and potency.
Aryl substitution position (para vs meta) can alter binding conformation and target selectivity.
Generic sulfonamide tetrazoles are unlikely to reproduce the specific scaffold’s selectivity window.

N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide: Differentiation Evidence


Para-Substituted Tetrazole: Enhanced ACAT Inhibition

The para-substituted tetrazol-1-yl benzenesulfonamide scaffold, as exemplified by the target compound, demonstrates optimal ACAT inhibitory activity compared to ortho- or meta-substituted isomers. In a series of sulfonamide tetrazoles, the 4-(1H-tetrazol-1-yl)phenyl motif achieved an IC50 of 0.15 µM against rabbit intestinal microsomal ACAT, whereas the corresponding 3-substituted isomer exhibited an IC50 of 0.60 µM, representing a 4-fold loss in potency [1].

Para vs meta ACAT IC50
Class-level inference
~0.15 µM (para)
vs. meta isomer: 0.60 µM
~4-fold difference
Supports para-substitution review for ACAT inhibition studies.
Class-level inference; confirm in target assay.
ACAT inhibition hypercholesterolemia tetrazole SAR

Tetrazole Ring: Carboxylic Acid Bioisostere Binding

The 1H-tetrazole ring in N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide acts as a carboxylic acid bioisostere, offering superior anion binding and enzyme inhibition compared to simple benzenesulfonamide derivatives. In carbonic anhydrase (hCA) inhibition assays, tetrazole-containing sulfonamides exhibit Ki values as low as 0.84 nM against hCA I, whereas non-heterocyclic benzenesulfonamide controls show Ki values in the micromolar range [1]. The tetrazole ring also confers enhanced metabolic stability, with in vivo half-life improvements of up to 2.5-fold over carboxylate-containing analogs [2].

Tetrazole vs non-heterocyclic Ki
Cross-study comparable
Ki <1 nM (tetrazole)
vs. non-heterocyclic: >1000 nM
>1000-fold improvement
Supports tetrazole bioisostere for hCA inhibition assay development.
Metabolic stability improvement reported (2.5×).
bioisosterism carbonic anhydrase inhibition metabolic stability

Tetrazole Scaffold: Selective Thrombin Inhibition

Sulfonamide tetrazoles featuring the 1H-tetrazol-1-yl phenyl motif, such as the target compound, demonstrate significant selectivity for thrombin over trypsin. In a comparative study, a tetrazole-containing sulfonamide exhibited a Ki of 880 nM against thrombin and a Ki of 729 µM against trypsin, yielding a selectivity index of approximately 830-fold [1]. This contrasts with non-tetrazole sulfonamide analogs, which typically show poor discrimination between serine proteases.

Thrombin vs trypsin selectivity
Cross-study comparable
Ki 880 nM (thrombin)
vs. trypsin: 729 µM
~830-fold selectivity
Supports selectivity profiling for serine protease research.
Cross-study comparable; verify off-target panel.
thrombin inhibition serine protease selectivity tetrazole sulfonamide

N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide: Research & Industrial Applications


Hypercholesterolemia & Atherosclerosis Drug Discovery

The para-substituted tetrazol-1-yl benzenesulfonamide scaffold, as represented by the target compound, is a validated starting point for ACAT inhibitor development. Its sub-micromolar potency in vitro and demonstrated in vivo plasma cholesterol reduction (up to 73% in animal models at 50 mg/kg) support its use in lead optimization campaigns targeting cholesterol absorption and VLDL secretion [1].

Carbonic Anhydrase Inhibition in Cancer Therapeutics

The tetrazole ring's bioisosteric properties make this compound a valuable scaffold for designing selective carbonic anhydrase inhibitors. Its nanomolar potency against hCA isoforms, particularly hCA IX and XII, positions it as a candidate for anticancer agent development, where tumor-associated carbonic anhydrases are validated targets [1].

Anticoagulant Lead Discovery via Serine Protease Inhibition

The high selectivity of tetrazole-containing sulfonamides for thrombin over trypsin (830-fold) makes this compound an attractive starting point for anticoagulant discovery. Its selectivity profile reduces the risk of off-target protease inhibition, a common challenge in serine protease inhibitor programs [1].

Chemical Probes for Tetrazole-Dependent Binding Mechanisms

The tetrazole ring's unique hydrogen-bonding network and anion-binding capabilities, as observed in crystal structures of related compounds, make this scaffold ideal for developing chemical probes to interrogate biological systems where carboxylic acid bioisosterism is mechanistically relevant [1].

Application
Selection Property
Validation Focus
ACAT pathway research
Para-substitution scaffold fit
ACAT isoform inhibition and cholesterol-lowering endpoints
Carbonic anhydrase assay development
Tetrazole ring bioisostere integrity
hCA isoform selectivity and metabolic stability review
Serine protease selectivity studies
Thrombin selectivity window
Serine protease panel and off-target profiling
Tetrazole bioisostere probe development
Anion-binding and hydrogen-bonding capability
Binding mode characterization and cellular target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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